Synthesis and Characterization of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
Synthesis and Characterization of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway and expected characterization of the novel compound, 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine. Due to the absence of a directly published synthesis for this specific molecule, this document outlines a rational, multi-step synthetic approach based on established methodologies for the functionalization of the 7-azaindole scaffold. The target compound is of significant interest to medicinal chemists and drug development professionals due to the prevalence of the 7-azaindole core in a variety of biologically active molecules.
Proposed Synthetic Pathway
The proposed synthesis of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine commences with the commercially available 7-azaindole and proceeds through a three-step sequence involving chlorination, protection, and a key fluorination step.
Caption: Proposed multi-step synthesis of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-Chloro-7-azaindole)
The synthesis of the key intermediate, 4-chloro-7-azaindole, can be achieved on a multi-kilogram scale from 7-azaindole.[1] This procedure involves an N-oxide formation followed by regioselective chlorination.
Materials:
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1H-pyrrolo[2,3-b]pyridine 7-oxide
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Methanesulfonyl chloride (MsCl)
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N,N-Dimethylformamide (DMF)
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Sodium hydroxide (NaOH) solution
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Water
Procedure:
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To a solution of 1H-pyrrolo[2,3-b]pyridine 7-oxide in DMF, add MsCl at a controlled temperature (e.g., 60-75 °C) over a period of 1 hour.[1]
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Stir the reaction mixture at 70 °C for 5 hours.[1]
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After cooling, the reaction mixture is transferred into cold water, maintaining the temperature below 15 °C.[1]
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The resulting suspension is treated with an aqueous NaOH solution.[1]
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The solid product is collected by filtration, washed with water, and dried to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Step 2: N-Protection of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
To prevent side reactions during the subsequent fluorination step, the pyrrole nitrogen must be protected. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
Materials:
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4-Chloro-1H-pyrrolo[2,3-b]pyridine
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Di-tert-butyl dicarbonate (Boc₂O)
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4-Dimethylaminopyridine (DMAP)
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Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
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Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine in the anhydrous solvent.
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Add DMAP (catalytic amount) followed by the portion-wise addition of Boc₂O at room temperature.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
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The reaction is quenched with water and the product is extracted with an organic solvent.
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The organic layer is washed, dried, and concentrated under reduced pressure to give the N-Boc protected intermediate.
Step 3: Fluorination of N-Boc-4-chloro-1H-pyrrolo[2,3-b]pyridine
This crucial step introduces the fluorine atom at the 3-position of the 7-azaindole ring. The proposed method involves lithiation followed by quenching with an electrophilic fluorinating agent.
Materials:
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N-Boc-4-chloro-1H-pyrrolo[2,3-b]pyridine
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n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
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Anhydrous Tetrahydrofuran (THF)
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Electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®)
Procedure:
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Dissolve the N-Boc protected intermediate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
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Slowly add a solution of n-BuLi or LDA in a suitable solvent.
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Stir the mixture at -78 °C for a specified time to allow for complete lithiation at the 3-position.
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Add a solution of the electrophilic fluorinating agent in anhydrous THF to the reaction mixture at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir until completion.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude fluorinated product.
Step 4: Deprotection to Yield 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
The final step involves the removal of the Boc protecting group to yield the target compound.
Materials:
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N-Boc-4-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
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Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane or Dioxane)
Procedure:
-
Dissolve the fluorinated intermediate in the chosen solvent.
-
Add TFA or a solution of HCl and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine.
Characterization Data
The following tables summarize the known characterization data for the starting material and key intermediate, and the predicted data for the final product.
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | C₇H₅ClN₂ | 152.58 | 176-181[2] |
| 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine | C₇H₄ClFN₂ | 170.57 | Predicted: 180-190 |
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton | 4-Chloro-1H-pyrrolo[2,3-b]pyridine (δ, ppm) | 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine (Predicted δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | ~12.0 (broad s) | ~12.5 (broad s) | br s | - |
| H2 | ~7.6 (d) | ~7.8 (d) | d | ~3.0 |
| H5 | ~8.1 (d) | ~8.2 (d) | d | ~5.0 |
| H6 | ~7.2 (d) | ~7.4 (d) | d | ~5.0 |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon | 4-Chloro-1H-pyrrolo[2,3-b]pyridine (δ, ppm) | 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine (Predicted δ, ppm) |
| C2 | ~122 | ~120 (d, JC-F ≈ 15-25 Hz) |
| C3 | ~100 | ~145 (d, JC-F ≈ 230-250 Hz) |
| C3a | ~128 | ~125 |
| C4 | ~148 | ~145 |
| C5 | ~129 | ~130 |
| C6 | ~117 | ~118 |
| C7a | ~149 | ~148 |
Table 4: Predicted Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions (Predicted) |
| 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine | ESI+ | 171.0/173.0 | 144/146 ([M+H-HCN]⁺), 135 ([M+H-Cl]⁺) |
Logical Relationships in Synthesis
The following diagram illustrates the logical dependencies and key transformations in the proposed synthetic route.
Caption: Logical flow of the proposed synthesis.
Conclusion
This technical guide outlines a feasible synthetic strategy for the preparation of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine. The proposed route leverages established and scalable reactions for the functionalization of the 7-azaindole core. The predicted characterization data provides a benchmark for researchers undertaking the synthesis of this and related novel compounds. This information is intended to facilitate further research and development in the field of medicinal chemistry, particularly in the design of novel kinase inhibitors and other therapeutic agents.
